

Leptin (93-105) Human: A Technical Guide to Structure and Function

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Compound of Interest

Compound Name: *Leptin (93-105), human*

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Introduction

Leptin, a 167-amino acid peptide hormone primarily synthesized in adipose tissue, plays a crucial role in regulating energy homeostasis, neuroendocrine function, and metabolism. Its effects are mediated through interaction with the leptin receptor (ObR), a member of the class I cytokine receptor superfamily. The human leptin fragment (93-105) is a specific sequence within the full-length protein that has been investigated for its potential biological activity. This technical guide provides a comprehensive overview of the current understanding of the structure and function of human Leptin (93-105), with a focus on quantitative data, experimental methodologies, and signaling pathways.

Structure of Leptin (93-105) Human

The Leptin (93-105) fragment is a short peptide segment of the full-length human leptin protein. [1] Its primary structure and key physicochemical properties are summarized in the table below.

Property	Value	Reference
Amino Acid Sequence	Asn-Val-Ile-Gln-Ile-Ser-Asn-Asp-Leu-Glu-Asn-Leu-Arg	[2]
One-Letter Code	NVIQISNDLENLR	[2]
Molecular Formula	C64H110N20O23	[2]
Molecular Weight	1527.7 g/mol	[2]
CAS Number	200436-43-7	[2]

While a specific 3D structure for the isolated Leptin (93-105) fragment is not available in the Protein Data Bank (PDB), its conformation is understood within the context of the full-length leptin protein. Full-length leptin adopts a four-helix bundle structure.[3] The (93-105) region is located within a loop connecting two of these alpha-helices.

Function of Leptin (93-105) Human

The precise physiological role and pharmacological potential of the Leptin (93-105) fragment are still under investigation. However, several studies have suggested its involvement in mediating some of the effects of the full-length leptin hormone.

In Vivo and In Vitro Effects

A key study investigating the in vivo effects of various leptin fragments in rats demonstrated that the insulinostatic (insulin-inhibiting) effect of leptin is likely mediated by the 93-105 amino acid sequence.[1] Furthermore, this fragment was shown to elicit a significant insulin antiseoretagogue effect.[1]

Another study on cultured rat adrenocortical cells revealed that Leptin (93-105) exerts a dose-dependent biphasic effect on corticosterone secretion.[4] At a concentration of 10^{-8} M, it stimulated corticosterone production, while at a higher concentration of 10^{-6} M, it had an inhibitory effect.[4] These findings suggest a complex interaction with adrenocortical cell receptors.

The following table summarizes the observed biological activities of the Leptin (93-105) fragment.

Biological Effect	Model System	Concentration	Observed Outcome	Reference
Insulin Secretion	In vivo (rat)	Not specified	Antisecretagogue effect	[1]
Corticosterone Secretion	In vitro (cultured rat adrenocortical cells)	10^{-8} M	Stimulation	[4]
Corticosterone Secretion	In vitro (cultured rat adrenocortical cells)	10^{-6} M	Inhibition	[4]

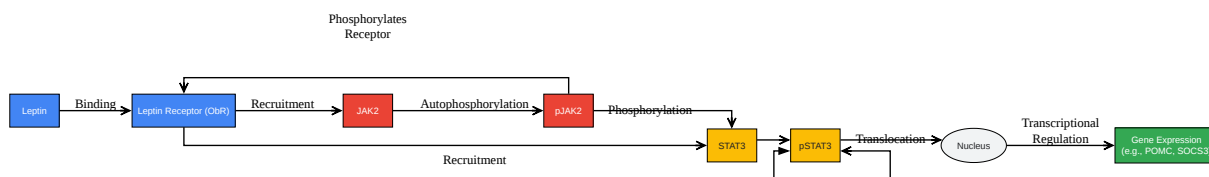
It is important to note that while some studies have explored various leptin fragments, much of the research on leptin's active domains has focused on other regions, such as the 116-130 fragment, which has shown effects on body weight and food intake.[5][6]

Signaling Pathways

Specific signaling pathways activated directly by the Leptin (93-105) fragment have not been fully elucidated. However, it is hypothesized that its effects are mediated through the leptin receptor (ObR) and the downstream pathways activated by the full-length hormone. The primary signaling cascades initiated by leptin binding to the long-form of its receptor (ObRb) are the JAK/STAT, PI3K/Akt, and MAPK/ERK pathways.[7][8][9]

JAK/STAT Pathway

The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is a critical mediator of leptin's effects on energy homeostasis.



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Caption: Leptin-induced JAK/STAT signaling cascade.

PI3K/Akt Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is also activated by leptin and plays a role in neuronal function and metabolism.



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Caption: Leptin-activated PI3K/Akt signaling pathway.

Experimental Protocols

Detailed experimental protocols specifically for the Leptin (93-105) fragment are not readily available in published literature. However, standard methodologies for studying peptide hormones can be adapted.

Receptor Binding Assay

A competitive binding assay can be employed to determine the affinity of Leptin (93-105) for the leptin receptor.

Objective: To quantify the binding affinity (e.g., K_d , IC_{50}) of unlabeled Leptin (93-105) by measuring its ability to compete with a labeled ligand (e.g., ^{125}I -leptin) for binding to cells or membranes expressing the leptin receptor.

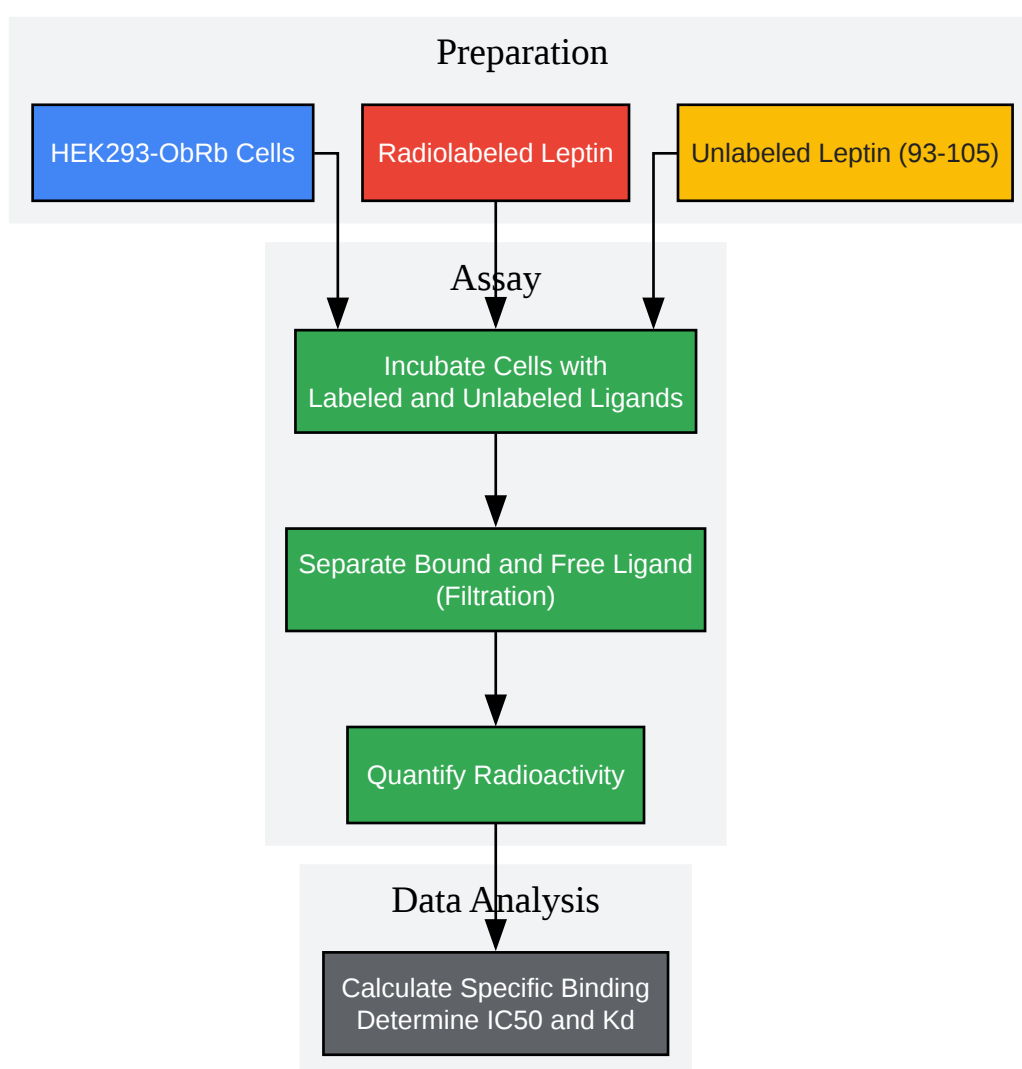
Materials:

- HEK293 cells stably expressing the human leptin receptor (ObRb).
- Radiolabeled leptin (e.g., ^{125}I -leptin).
- Unlabeled full-length leptin (for positive control).
- Unlabeled Leptin (93-105) peptide.
- Binding buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA).
- Multi-well plates (e.g., 96-well).
- Scintillation counter or gamma counter.

Procedure:

- Cell Preparation: Culture and harvest HEK293-ObRb cells. Resuspend in binding buffer to a desired concentration.
- Assay Setup: In a 96-well plate, add a constant amount of radiolabeled leptin to each well.
- Competition: Add increasing concentrations of unlabeled Leptin (93-105) or unlabeled full-length leptin to the wells. Include wells with only radiolabeled leptin (total binding) and wells with an excess of unlabeled full-length leptin (non-specific binding).
- Incubation: Add the cell suspension to each well and incubate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.

- Separation: Separate bound from free radiolabeled leptin by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer.
- Quantification: Measure the radioactivity on the filters using a scintillation or gamma counter.
- Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value. The Kd can be calculated using the Cheng-Prusoff equation.



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Caption: Workflow for a competitive receptor binding assay.

In Vitro Functional Assay (Cell-Based)

A cell-based functional assay can be used to measure the efficacy (e.g., EC50) of Leptin (93-105) in activating downstream signaling pathways.

Objective: To determine the ability of Leptin (93-105) to stimulate a measurable cellular response, such as STAT3 phosphorylation or reporter gene expression.

Materials:

- Cell line responsive to leptin (e.g., HEK293-ObRb or a neuronal cell line).
- Leptin (93-105) peptide.
- Full-length leptin (positive control).
- Cell lysis buffer.
- Antibodies for Western blotting (e.g., anti-phospho-STAT3, anti-total-STAT3).
- Reporter gene construct (e.g., STAT3-responsive luciferase reporter) and transfection reagents (if applicable).
- Luciferase assay reagents (if applicable).

Procedure (for STAT3 Phosphorylation):

- Cell Culture and Starvation: Culture cells to near confluence. Serum-starve the cells for several hours to reduce basal signaling.
- Stimulation: Treat the cells with increasing concentrations of Leptin (93-105) or full-length leptin for a short period (e.g., 15-30 minutes).
- Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer containing phosphatase and protease inhibitors.
- Western Blotting: Determine the protein concentration of the lysates. Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with antibodies

against phospho-STAT3 and total STAT3.

- Densitometry: Quantify the band intensities to determine the ratio of phosphorylated to total STAT3.
- Data Analysis: Plot the fold-change in STAT3 phosphorylation against the logarithm of the peptide concentration and fit the data to a dose-response curve to determine the EC50.

Conclusion

The human Leptin (93-105) fragment has demonstrated specific biological activities, particularly in modulating insulin and corticosterone secretion. While its exact role and the full extent of its functions are still being elucidated, it represents an interesting region of the leptin molecule for further investigation. The lack of extensive quantitative data on its binding affinity and efficacy highlights an area for future research. The experimental protocols and signaling pathway information provided in this guide, based on the well-established knowledge of full-length leptin, offer a framework for scientists and drug development professionals to design and conduct further studies on this and other leptin-derived peptides.

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